Methyl 3-chloro-4-cyanopicolinate
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Overview
Description
Methyl 3-chloro-4-cyanopicolinate is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-cyanopicolinate typically involves the reaction of 3-chloro-4-cyanopyridine with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-cyanopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Methyl 3-chloro-4-cyanopicolinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-cyanopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Methyl 4-chloropicolinate
- Methyl nicotinate
- Methyl 3-pyridinecarboxylate
Comparison: Methyl 3-chloro-4-cyanopicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H5ClN2O2 |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
methyl 3-chloro-4-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)7-6(9)5(4-10)2-3-11-7/h2-3H,1H3 |
InChI Key |
JROBKJJZKUXKHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1Cl)C#N |
Origin of Product |
United States |
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